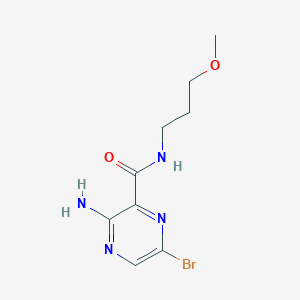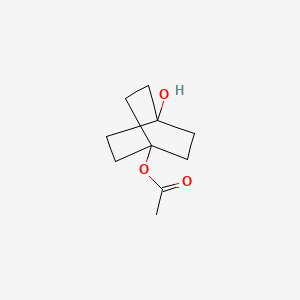
Bicyclo(2.2.2)octane-1,4-diol, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.2)octane-1,4-diol, monoacetate is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo(2.2.2)octane-1,4-diol, where one of the hydroxyl groups is acetylated. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octane-1,4-diol, monoacetate typically involves the acetylation of bicyclo(2.2.2)octane-1,4-diol. This can be achieved through the reaction of bicyclo(2.2.2)octane-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of one hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.2)octane-1,4-diol, monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to bicyclo(2.2.2)octane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo(2.2.2)octane-1,4-diol, monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo(2.2.2)octane-1,4-diol, monoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group can also undergo hydrolysis, releasing acetic acid and the parent diol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.2)octane-1,4-diol: The parent compound without the acetyl group.
Bicyclo(2.2.2)octane-1,4-dicarboxylic acid: A derivative with carboxyl groups instead of hydroxyl groups.
Bicyclo(2.2.2)octane-1,4-dione: A compound with ketone groups.
Uniqueness
Bicyclo(2.2.2)octane-1,4-diol, monoacetate is unique due to its acetylated hydroxyl group, which imparts different chemical reactivity and biological properties compared to its non-acetylated counterpart. This modification can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
54774-94-6 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3 |
InChI Key |
OSRXXHFYYBJIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCC(CC1)(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



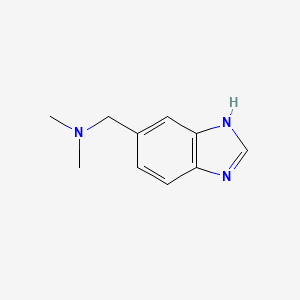


![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
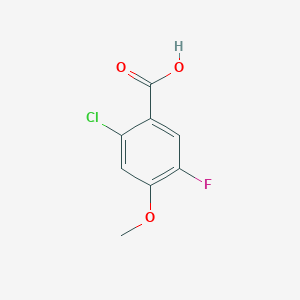
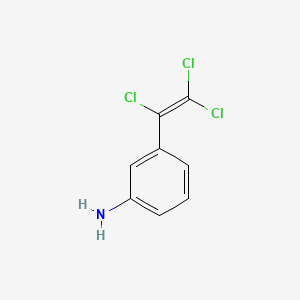
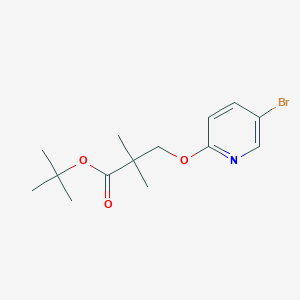
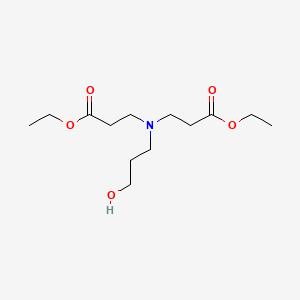
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
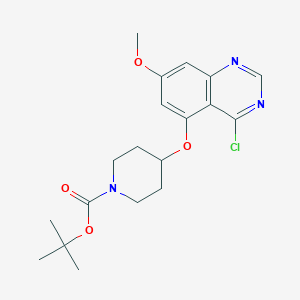
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
